Gliadin p31-43

Endocytosis Celiac Disease Intestinal Epithelium

Research on celiac disease innate immunity is often confounded by peptides that inadvertently trigger adaptive T-cell responses. Gliadin p31-43 (CAS 176326-01-5) is the only undigested α-gliadin fragment that selectively activates the IL-15/STAT5/EGFR innate immune axis without HLA-DQ2/8 binding. - Induces IL-15 surface expression & delays endosomal maturation (EEA1/LAMP1 colocalization) in CaCo-2/T84 cells at 20-100 µg/mL. - P57-68 serves as an ideal negative control, eliminating adaptive pathway interference. - Inhibits CFTR NBD1 ATPase activity (10-50 µM) and is sensitive to anti-tTG IgA blocking. Supplied with full analytical documentation to assure batch-to-batch consistency.

Molecular Formula C71H102N18O20
Molecular Weight 1527.7 g/mol
Cat. No. B13888376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliadin p31-43
Molecular FormulaC71H102N18O20
Molecular Weight1527.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CC6=CC=C(C=C6)O)C(=O)O)N
InChIInChI=1S/C71H102N18O20/c1-38(2)34-42(72)60(97)78-37-59(96)79-43(20-25-54(73)91)61(98)80-44(21-26-55(74)92)62(99)82-46(23-28-57(76)94)67(104)86-30-6-12-50(86)65(102)84-48(35-39-10-4-3-5-11-39)69(106)89-33-9-15-53(89)70(107)88-32-8-14-52(88)64(101)81-45(22-27-56(75)93)63(100)83-47(24-29-58(77)95)68(105)87-31-7-13-51(87)66(103)85-49(71(108)109)36-40-16-18-41(90)19-17-40/h3-5,10-11,16-19,38,42-53,90H,6-9,12-15,20-37,72H2,1-2H3,(H2,73,91)(H2,74,92)(H2,75,93)(H2,76,94)(H2,77,95)(H,78,97)(H,79,96)(H,80,98)(H,81,101)(H,82,99)(H,83,100)(H,84,102)(H,85,103)(H,108,109)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1
InChIKeyRCFWLPRMZAFVQJ-PEWBXTNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliadin p31-43: A Toxic Peptide for Innate Immune Activation in Celiac Disease Research


Gliadin p31-43 is an undigested α-gliadin-derived peptide fragment (sequence: LGQQQPFPPQQPY) that serves as a canonical trigger of the innate immune response in celiac disease (CD) pathogenesis [1]. Unlike immunodominant gluten peptides that drive adaptive T-cell responses via HLA-DQ2/8 presentation, p31-43 does not bind HLA molecules and instead acts as a non-adaptive prompter by interfering with endocytic trafficking, activating IL-15, and inducing enterocyte proliferation [2]. Its proteolytic resistance ensures bioactivity persists in the intestinal lumen, making it a critical tool for modeling CD-relevant innate immunity [3].

Why Gliadin p31-43 Cannot Be Substituted with Immunodominant Peptides like P57-68


Interchanging gliadin p31-43 with other gluten peptides—even those of similar size or proteolytic resistance—is scientifically invalid due to fundamental mechanistic divergence. While p31-43 and P57-68 both derive from α-gliadin and are internalized by enterocytes, only p31-43 engages the endocytic compartment to delay vesicular maturation, trigger IL-15 trans-presentation, and activate the innate immune axis [1]. Conversely, P57-68 functions as an immunodominant epitope that, after deamidation, drives HLA-DQ2/8-restricted adaptive T-cell responses—a distinct pathway [2]. Substituting p31-43 with an adaptive epitope would therefore fundamentally alter experimental outcomes and misrepresent the innate immune mechanisms central to CD initiation and mucosal remodeling.

Quantitative Differentiation of Gliadin p31-43 vs. P57-68 and P56-68: A Head-to-Head Evidence Compilation


Endocytic Vesicle Trafficking Delay: p31-43 Retains Early Endosomal Localization vs. P57-68 Maturation

In a direct head-to-head comparison using CaCo-2 enterocytes, both p31-43 and P57-68 entered cells by endocytosis. However, p31-43 was exclusively retained in vesicles carrying early endocytic markers (EEA1) at time points when P57-68-carrying vesicles had matured into late endosomes (LAMP1-positive) [1]. Time-lapse imaging confirmed that trafficking of p31-43-labeled vesicles was significantly delayed compared to P57-68, regardless of the cargo they carried [2].

Endocytosis Celiac Disease Intestinal Epithelium

IL-15 Surface Expression Induction: p31-43 Increases IL-15 Protein vs. P57-68 No Effect

Quantitative real-time PCR analysis in CaCo-2 cells demonstrated that overnight treatment with p31-43 significantly increased IL-15 mRNA levels, whereas the control peptide P57-68 failed to induce any detectable change in IL-15 transcription [1]. In a separate study, p31-43 was shown to increase IL-15 protein levels on the cell surface by interfering with vesicular trafficking, a mechanism that did not require new protein synthesis and was not observed with P57-68 [2].

IL-15 Innate Immunity Enterocyte Proliferation

Epithelial Translocation Efficiency: p31-43 Transports Significantly More than P56-68

In a controlled transwell system using human enterocyte monolayers, fluorescence-labeled p31-43 exhibited significantly greater translocation across the epithelial barrier after 24 hours compared to the immunogenic peptide P56-68 [1]. Fluorometric quantification revealed a statistically significant difference in transport efficiency, despite both peptides having comparable molecular weights and chain lengths [2].

Intestinal Permeability Peptide Transport Caco-2 Transwell

Membrane-Mimetic Binding Affinity: p31-43 Binds SDS Micelles vs. P56-68 No Binding

Fluorescence spectroscopy studies using sodium dodecyl sulfate (SDS) as a membrane-mimetic environment revealed that p31-43 readily binds to SDS micelles in a manner resembling mixed micelle formation, whereas P56-68 exhibits no detectable binding under identical conditions [1]. This stark contrast in membrane interaction propensity suggests fundamentally different mechanisms of epithelial crossing and cellular engagement [2].

Peptide-Membrane Interaction Celiac Disease Pathogenesis Biophysical Characterization

CFTR Binding and ATPase Inhibition: p31-43 Reduces NBD1 ATPase Activity vs. P57-68 No Effect

The α-gliadin-derived p31-43 peptide directly binds to the nucleotide-binding domain-1 (NBD1) of CFTR and reduces its ATPase activity, thereby inhibiting CFTR channel function and inducing epithelial stress [1]. In contrast, control experiments with P57-68 showed no CFTR binding or functional inhibition, confirming the specificity of p31-43 for this ion channel critical to mucosal homeostasis [2]. The interaction was mapped to specific residues, and CFTR potentiators (e.g., VX-770, genistein) prevent p31-43 binding and downstream inflammatory cascades [3].

CFTR Epithelial Stress Celiac Disease

Uptake Inhibition by Anti-tTG Antibodies: p31-43 Uptake Blocked vs. P57-68 Unaffected

Anti-tissue transglutaminase (anti-tTG) IgA antibodies, pathognomonic of CD, specifically inhibit the uptake of p31-43 by CaCo-2 epithelial cells, while leaving the uptake of P57-68 unaffected [1]. This selective blockade impairs the ability of p31-43 to drive cells into S-phase, a proliferative response not induced by P57-68 under the same conditions [2].

Tissue Transglutaminase Autoantibodies Celiac Disease

Recommended Research Applications for Gliadin p31-43 Based on Differential Evidence


Celiac Disease Innate Immunity Modeling in Enterocyte Cell Lines

Employ p31-43 (20-100 µg/mL, 3-24 h) in CaCo-2, T84, or primary intestinal epithelial cell cultures to induce IL-15 surface expression, delay endosomal maturation, and activate STAT5/EGFR signaling. Unlike P57-68 or P56-68, p31-43 reliably recapitulates the innate immune axis without requiring HLA-restricted antigen presentation. Quantify outcomes via IL-15 ELISA/FACS, BrdU proliferation assays, or EEA1/LAMP1 colocalization imaging [1][2].

CFTR Binding and Channel Function Studies

Use p31-43 as a specific tool to probe CFTR NBD1 ATPase inhibition and downstream epithelial stress pathways. Perform ATPase activity assays with recombinant NBD1 ± p31-43 (10-50 µM) and validate in CaCo-2 monolayers via short-circuit current measurements. P57-68 serves as an ideal negative control, as it lacks CFTR binding activity. CFTR potentiators (VX-770, genistein) can be co-administered to confirm on-target effects [3][4].

Anti-tTG Antibody-Mediated Endocytosis Interference Assays

Design experiments to assess how CD patient-derived anti-tTG IgA antibodies selectively block p31-43 internalization and S-phase entry. Treat CaCo-2 cells with fluorescently labeled p31-43 ± anti-tTG and quantify uptake via flow cytometry or confocal microscopy. P57-68 serves as a non-responsive control peptide. This application uniquely exploits p31-43's sensitivity to anti-tTG, which is not observed with immunodominant gliadin peptides [5].

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